(2-Cyclohexyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid
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Overview
Description
. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with cyclohexyl and piperidinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclohexyl and piperidinyl groups.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron or boronic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Substitution Reactions: The piperidinyl and cyclohexyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Oxidation Products: Formation of hydroxylated derivatives.
Reduction Products: Formation of reduced derivatives.
Scientific Research Applications
(2-Cyclohexyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of (2-Cyclohexyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is highly efficient and allows for the formation of complex organic molecules under mild conditions .
Comparison with Similar Compounds
4-Pyridineboronic Acid: Another boronic acid derivative used in similar coupling reactions.
3-Pyridinylboronic Acid: Used in phosphine-free Suzuki-Miyaura cross-coupling reactions.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester: Used in metal-catalyzed cross-coupling reactions.
Uniqueness: (2-Cyclohexyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C16H25BN2O2 |
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Molecular Weight |
288.2 g/mol |
IUPAC Name |
(2-cyclohexyl-6-piperidin-3-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C16H25BN2O2/c20-17(21)14-9-15(12-5-2-1-3-6-12)19-16(10-14)13-7-4-8-18-11-13/h9-10,12-13,18,20-21H,1-8,11H2 |
InChI Key |
DEGQMSIEWAKVTG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C2CCCNC2)C3CCCCC3)(O)O |
Origin of Product |
United States |
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